Cas no 2005495-04-3 (3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione)

3-(4-Amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1λ⁶-thiolane-1,1-dione is a heterocyclic sulfone derivative featuring a 1,2,3-triazole moiety. Its unique structure combines a sulfolane core with an amino-substituted triazole, offering potential reactivity for further functionalization. The presence of both electron-donating (methoxy) and electron-withdrawing (sulfone) groups enhances its versatility in synthetic applications, particularly in medicinal chemistry and materials science. The compound’s rigid framework and polar functional groups may contribute to improved solubility and binding affinity in biological systems. Its well-defined molecular architecture makes it a promising intermediate for the development of novel pharmacophores or advanced materials with tailored properties.
3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione structure
2005495-04-3 structure
Product Name:3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione
CAS No:2005495-04-3
MF:C7H12N4O3S
MW:232.260179519653
CID:5603448
PubChem ID:165472989
Update Time:2025-06-22

3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 2005495-04-3
    • EN300-1113932
    • 3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione
    • Inchi: 1S/C7H12N4O3S/c1-14-6-4-15(12,13)3-5(6)11-2-7(8)9-10-11/h2,5-6H,3-4,8H2,1H3
    • InChI Key: VFABWFLBMHHPNB-UHFFFAOYSA-N
    • SMILES: S1(CC(C(C1)N1C=C(N)N=N1)OC)(=O)=O

Computed Properties

  • Exact Mass: 232.06301143g/mol
  • Monoisotopic Mass: 232.06301143g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 109Ų

3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione Pricemore >>

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Additional information on 3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione

Introduction to 3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione (CAS No. 2005495-04-3) in Modern Chemical and Pharmaceutical Research

The compound 3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione, identified by its CAS number 2005495-04-3, represents a fascinating molecule with significant potential in the realm of chemical and pharmaceutical innovation. This heterocyclic thiolane derivative features a unique structural framework that combines a triazole moiety with a thiolane core, further functionalized by a methoxy group and a reactive dione system. Such structural complexity not only makes it an intriguing subject of study but also positions it as a versatile intermediate in the synthesis of biologically active molecules.

In recent years, the development of novel heterocyclic compounds has been a cornerstone of medicinal chemistry, particularly in the search for new therapeutic agents. The triazole ring, known for its stability and prevalence in bioactive scaffolds, has been extensively explored for its pharmacological properties. Its incorporation into the 3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione structure introduces potential binding sites for enzymes and receptors, making it a valuable candidate for drug discovery efforts. The presence of the amino group further enhances its reactivity, allowing for further derivatization and optimization.

The thiolane component of the molecule adds another layer of interest. Thiolanes are known for their ability to undergo various chemical transformations, including ring-opening reactions that can be harnessed to create more complex molecular architectures. This reactivity makes 3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione a promising building block for synthesizing novel compounds with tailored properties. Moreover, the dione functionality provides a site for oxidation-reduction reactions, which can be exploited in redox-sensitive drug delivery systems or in the development of prodrugs.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such complex molecules. The integration of molecular modeling techniques with experimental data has allowed researchers to identify key structural features that contribute to pharmacological efficacy. In the case of 3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione, computational studies have suggested that the combination of the triazole, amino, and dione moieties may interact favorably with biological targets. These insights have guided synthetic efforts toward optimizing the compound's potency and selectivity.

The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and synthetic accessibility. The structural motifs present in 3-(4-amino-1H-1,2,3-triazol-1-yl)-4-methoxy-1lambda6-thiolane-1,1-dione align well with several drug targets implicated in various diseases. For instance, the triazole ring has been found to be a key pharmacophore in antifungal and antiviral agents, while the thiolane core is associated with compounds exhibiting anti-inflammatory and anticancer properties. The methoxy group can modulate lipophilicity and metabolic stability, further enhancing the compound's pharmacokinetic profile.

One particularly exciting area of research involves the use of such heterocyclic compounds in targeted drug delivery systems. The reactivity of the thiolane ring allows for covalent bonding with biomolecules or polymers, enabling the development of prodrugs that release active species under specific physiological conditions. This approach has shown promise in improving therapeutic outcomes while minimizing side effects. Additionally, the presence of functional groups like the amino group provides opportunities for conjugation with imaging agents or cytotoxic payloads, making 3-(4-amino-1H-1,2,3-triazol-1-yll)-4-methoxy-lambda6-thiolane-lambda6-dione a versatile tool in nanomedicine.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The construction of the thiolane ring requires careful control over reaction conditions to ensure high yields and purity. However, recent methodologies have demonstrated efficient routes to thiolanes using transition metal catalysis or organometallic intermediates. The introduction of the triazole moiety can be achieved through cycloaddition reactions or nucleophilic substitution processes. Each step offers multiple pathways to explore depending on desired regioselectivity and scalability.

In conclusion,3-(4-amino-H-lambda2,l lambda3-triazol-lambda l -yl)-l-lambda6-methoxy-lambda6-thiolan-lambda l ,l-dione (CAS No.l 2005495-l 04-l 3) stands as a testament to the ingenuity inherent in modern chemical research.l Its unique structure.l combining l functional groups that are both.l reactive.l versatile.l and biologically relevant.l positions it as.a promising candidate.l for further exploration.l Whether used as an intermediate.l a scaffold for drug discovery.l or as part.of advanced delivery systems.l this compound exemplifies.l how innovative molecular design.can lead to breakthroughs l across multiple disciplines.of science l and medicine..

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